molecular formula C12H10N2O3 B2976439 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid CAS No. 83939-14-4

7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid

Cat. No.: B2976439
CAS No.: 83939-14-4
M. Wt: 230.223
InChI Key: PLCCXEIRYRLFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid is a heterocyclic compound featuring a fused pyrido-quinoxaline core with a carboxylic acid group at position 6 and a ketone at position 5. Its structure combines a bicyclic quinoxaline moiety with a pyridine ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

10-oxo-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-7-2-1-3-9-10(7)14(5-4-13-9)6-8(11)12(16)17/h1-3,6,13H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCCXEIRYRLFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C3=C2C(=CC=C3)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyridine derivatives can be reacted through condensation and cyclization reactions to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the heterocyclic scaffold .

Scientific Research Applications

Unfortunately, the search results provided do not offer specific details on the applications, data tables, or case studies for the compound "7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid". However, based on the search results, here's what can be gathered:

  • Basic Identification :
    • CAS Number: 83939-14-4
    • It is available from AK Scientific .
  • Related Compounds and Context:
    • The search results mention related compounds like R-Ofloxacin and 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid . These compounds belong to the pyrido[1,2,3-de]benzoxazine-6-carboxylic acid family and may share some similar applications or mechanisms of action .
    • 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid can be used in the preparation of kynurenine aminotransferase II (KAT II) inhibitors and fused-ring derivatives .
  • Kynurenine Pathway and Neuroprotective Properties:
    • The kynurenine (KYN) pathway is relevant, as some related compounds affect this metabolic pathway, influencing neuroinflammation, immune responses, and cellular energy regulation .
    • KYNA (kynurenic acid), a metabolite in the KYN pathway, has neuroprotective properties by modulating glutamate receptors and acting as an endogenous AhR agonist .
  • Pro-oxidant and Antioxidant Properties :
    • Some metabolites in the KYN pathway, such as picolinic acid (PA), exhibit dual pro-oxidant and antioxidant properties, suggesting complex roles in cellular processes and diseases like neurodegeneration, cancer, and inflammation .

Mechanism of Action

The mechanism of action of 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural homology with fluoroquinolones (e.g., levofloxacin, ofloxacin) and other quinoxaline derivatives. Key distinctions lie in the heterocyclic core and substituent patterns:

Compound Core Structure Key Substituents Bioactivity
7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid Pyrido[1,2,3-de]quinoxaline Carboxylic acid (C6), ketone (C7) Limited direct data; inferred antiviral/antimicrobial potential from analogs
Levofloxacin Pyrido[1,2,3-de]benzoxazine Fluoro (C9), methyl (C3), piperazinyl (C10) Broad-spectrum antibacterial activity; inhibits DNA gyrase
Ofloxacin Pyrido[1,2,3-de]benzoxazine Fluoro (C9), methyl (C3), 4-methylpiperazinyl (C10) Treats urinary, respiratory, and skin infections
DV-7751a Pyrido[1,2,3-de]benzoxazine Spiroazetidinyl-piperazinyl (C10), methyl (C3) Antibacterial agent; non-toxic dose in rats: 50 mg/kg
5-Methyl-6-oxo-pyrido[1,2-a]quinoxaline-3-carboxylic acid Pyrido[1,2-a]quinoxaline Methyl (C5), ketone (C6), carboxylic acid (C3) No direct bioactivity reported; structural analog with potential for derivatization

Physicochemical Properties

  • Lipophilicity (LogP): Levofloxacin derivatives exhibit LogP values ~2.4, favoring membrane permeability .
  • Toxicity: DV-7751a (a spiro-piperazinyl derivative) showed dose-dependent hepatotoxicity and nephrotoxicity in animal models, highlighting the impact of side-chain modifications .

Biological Activity

7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C12H10N2O3
  • Molecular Weight : 230.21 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of quinoxaline compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain derivatives showed high antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 1.25 μg/mL . The biological activity is often linked to the compound's ability to damage DNA, which is crucial for its efficacy against bacterial strains.

Structure-Activity Relationship (SAR)

A series of studies have focused on the structure-activity relationship (SAR) of various derivatives of this compound. For example:

  • Compound Variants : Substituting different functional groups at specific positions significantly influences the antimicrobial potency. Compounds with an ethoxycarbonyl group at position 2 demonstrated enhanced activity compared to those with carboxamide substitutions .

Study 1: Antimycobacterial Efficacy

In a comparative study involving M. smegmatis and M. tuberculosis, compounds derived from quinoxaline were tested for their effectiveness. The most potent derivative exhibited significant activity and was selected for further pharmacokinetic studies due to its rapid absorption and sustained plasma levels .

CompoundMIC (μg/mL)Activity Type
Compound 41.25Antimycobacterial
Compound 55.0Antimycobacterial
Compound 610.0Antimycobacterial

Study 2: Pharmacokinetics in Animal Models

Another investigation into the pharmacokinetics of a closely related compound revealed that it was rapidly absorbed in rats and maintained significant plasma levels over time. The study indicated that while some metabolites were excreted in low quantities, others demonstrated prolonged activity in the system .

The mechanism by which this compound exerts its biological effects appears to involve:

  • DNA Interaction : The compound acts as a DNA-damaging agent, leading to cell death in susceptible bacteria.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and replication.

Q & A

Q. What frameworks integrate this compound’s research into broader antibiotic resistance studies?

  • Methodological Answer : Link studies to the "substituted quinolone" conceptual framework, emphasizing DNA gyrase inhibition and efflux pump evasion. For example, efflux-deficient P. aeruginosa (ΔmexAB-oprM) models validate resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.